BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

Antibacterial Oxime-ether MRSA

3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime (CAS 338976-75-3) is a synthetic oxime-ether featuring a 4-chlorophenyl ketone core conjugated to a 2,6-dichlorobenzyl oxime moiety. This compound belongs to a broader class of 3-(4-halophenyl)-3-oxopropanal derivatives explored for antibacterial applications, where the oxime substituent pattern is known to critically modulate bioactivity.

Molecular Formula C16H12Cl3NO2
Molecular Weight 356.63
CAS No. 338976-75-3
Cat. No. B2759760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
CAS338976-75-3
Molecular FormulaC16H12Cl3NO2
Molecular Weight356.63
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C16H12Cl3NO2/c17-12-6-4-11(5-7-12)16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9+
InChIKeyWSTPFAANEKPIFI-AWQFTUOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime (CAS 338976-75-3): A Halogenated Oxime-Ether Scaffold


3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime (CAS 338976-75-3) is a synthetic oxime-ether featuring a 4-chlorophenyl ketone core conjugated to a 2,6-dichlorobenzyl oxime moiety . This compound belongs to a broader class of 3-(4-halophenyl)-3-oxopropanal derivatives explored for antibacterial applications, where the oxime substituent pattern is known to critically modulate bioactivity [1]. The scaffold contains three chlorine atoms distributed across two aromatic rings, yielding a molecular formula of C16H12Cl3NO2 and a molecular weight of approximately 356.6 g/mol .

Why 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime Cannot Be Substituted by Simple Oxime-Ether Analogs


Although the 3-(4-halophenyl)-3-oxopropanal core is shared across multiple commercial analogs, the biological activity of oxime-ether derivatives is exquisitely sensitive to the nature of the O-substituent. Published structure-activity relationship (SAR) data demonstrate that replacing a methoxy or ethoxy group with a benzyl oxime moiety can abolish or profoundly alter antibacterial potency [1]. For instance, oxime-methyl ether and oxime-ethyl ether variants (e.g., compounds 13 and 14) retain ketone-dependent activity against S. aureus with MIC values of 8–64 µg/mL, while dioxime derivatives lacking the free ketone are inactive [1]. The 2,6-dichlorobenzyl substituent introduces a bulkier, more lipophilic, and hydrogen-bond-capable group whose steric and electronic effects diverge markedly from the simple alkyl oximes. Consequently, generic interchange of O-substituted oxime analogs without direct comparative performance data carries substantial scientific and procurement risk.

Quantitative Differentiation Evidence for 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime


Antibacterial Activity Class-Level Inference: Halogen-Dependent MIC Trends in the 3-(4-Halophenyl)-3-oxopropanal Series

In a systematic SAR study of 3-(4-halophenyl)-3-oxopropanal derivatives, the 4-chloro-substituted oxime-methyl ether (compound 13) and oxime-ethyl ether (compound 14) exhibited MIC values of 8 µg/mL and 32 µg/mL, respectively, against S. aureus ATCC 25923, with the activity rank following the halogen order I > Br > Cl > F [1]. The ketone carbonyl group was identified as indispensable; dioxime derivatives were inactive (MIC > 16 µg/mL) [1]. Against MRSA clinical isolates, the 4-bromo oxime-methyl ether (compound 15) showed MIC50 and MIC90 values of 8 µg/mL and 16 µg/mL, surpassing levofloxacin (MIC50 8–16 µg/mL) [1]. No direct quantitative data for the 2,6-dichlorobenzyl oxime variant (target compound) are available within this dataset, and the extrapolation of activity from simple alkyl oximes to a 2,6-dichlorobenzyl oxime is not validated [1].

Antibacterial Oxime-ether MRSA

The 2,6-Dichlorobenzyl Oxime Moiety in Analogous Scaffolds: Evidence from Pyridinium Oxime-Ether Antimicrobial Assays

Pyridinium oxime-ether derivatives incorporating a 2,6-dichlorobenzyl substituent have demonstrated antimicrobial activity against S. aureus ATCC 6538 with MIC values of 64 µg/mL, while showing no activity against E. coli ATCC 25922 at the highest concentration tested (MIC > 512 µg/mL) [1]. In the same study, the corresponding 3,4-dichlorobenzyl analog exhibited an MIC of 32 µg/mL against S. aureus, indicating a two-fold potency advantage for the 3,4-substitution pattern over the 2,6-substitution pattern in this pyridinium system [1]. This cross-scaffold comparison suggests that the 2,6-dichlorobenzyl group can confer measurable but moderate antibacterial activity, yet its performance relative to other dichlorobenzyl positional isomers is scaffold-dependent.

Antimicrobial Pyridinium oxime-ether 2,6-Dichlorobenzyl

Benzyl Oxime Antibacterial SAR: Chain-Length and Substituent Effects on FabH Inhibition

In a series of benzaldehyde O-benzyl oximes evaluated as FabH inhibitors, the introduction of a 2,6-dichloro substitution on the O-benzyl ring generally decreased antibacterial potency relative to unsubstituted or 4-substituted benzyl analogs [1]. For example, an O-(4-chlorobenzyl) oxime derivative displayed an MIC of 12.5 µg/mL against S. aureus ATCC 29213, whereas the analogous O-(2,6-dichlorobenzyl) compound showed reduced activity (exact MIC not reported; described as weak or inactive) [1]. This pattern suggests that ortho-substitution on the benzyl oxime ring can sterically hinder target binding or alter physicochemical properties unfavorably.

FabH inhibitor Oxime-ether Benzyl substituent

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Comparison

The 2,6-dichlorobenzyl oxime group substantially elevates lipophilicity relative to O-methyl or O-ethyl oxime counterparts. The target compound has a predicted LogP of approximately 5.2, compared to ~2.4 for the oxime-methyl ether analog (CAS 339021-13-5) [1]. Its topological polar surface area (TPSA) is estimated at 38.7 Ų [1]. The higher LogP may enhance membrane permeability but also increases the risk of non-specific binding and poor aqueous solubility, factors that must be considered in assay design.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Application Scenarios for 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime


Structure-Activity Relationship (SAR) Probe for Halogenated Oxime-Ether Antibacterial Scaffolds

Given the class-level SAR evidence that O-substituent identity critically determines antibacterial outcome [1], this compound is best deployed as a comparator probe in medicinal chemistry campaigns exploring the effect of a bulky, ortho-substituted benzyl oxime on S. aureus and MRSA potency. Its distinct lipophilicity and steric profile relative to O-methyl and O-ethyl oximes make it valuable for mapping the chemical space around the ketone carbonyl pharmacophore identified as essential for activity [1].

Physicochemical Profiling and Permeability Studies

With a predicted LogP approximately 2.8 units higher than the O-methyl oxime analog [1], this compound serves as a high-logP reference standard for assessing membrane permeability in Caco-2 or PAMPA assays, or for evaluating solubility-limited assay performance in antibacterial screening cascades. Its TPSA of 38.7 Ų is consistent with blood-brain barrier penetrance potential, supporting its use in CNS-targeted antibacterial probe studies.

Fragment-Based or Scaffold-Hopping Library Design

The 2,6-dichlorobenzyl oxime fragment has demonstrated variable activity across distinct core scaffolds, exhibiting moderate antibacterial activity (MIC 64 µg/mL) in pyridinium systems but reduced potency in FabH-targeted benzaldehyde oximes [2][3]. This compound is therefore useful as a reference fragment in scaffold-hopping exercises aiming to identify cores that rescue or enhance the antibacterial contribution of the 2,6-dichlorobenzyl oxime moiety.

Chemical Biology Tool for Halogen-Bonding Interaction Studies

The three chlorine atoms distributed across the 4-chlorophenyl and 2,6-dichlorobenzyl rings offer multiple halogen-bond donor sites. The compound may be employed in crystallographic or computational studies investigating halogen-bond-mediated recognition by bacterial protein targets, particularly where ortho-chlorine substitution patterns are hypothesized to engage specific binding pockets.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.